2(1H)-Pyridinone, 6-methyl-1-phenyl-
Description
Significance of the 2-Pyridinone Core in Organic and Medicinal Chemistry
The 2-pyridinone nucleus is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. researchgate.net This designation stems from its frequent appearance in a multitude of biologically active compounds, including natural products and synthetic pharmaceuticals. researchgate.net The versatility of the 2-pyridinone core allows it to serve as a bioisostere for various functional groups such as amides, phenols, and pyrimidines, enabling chemists to fine-tune the pharmacological properties of molecules. google.com
The structural features of the 2-pyridinone ring, particularly its ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen), facilitate strong and specific interactions with biological targets like enzymes and receptors. google.com This capability is central to the wide range of pharmacological activities exhibited by its derivatives, which include:
Antitumor
Antimicrobial and Antifungal
Anti-inflammatory
Antiviral (including anti-HIV and anti-Hepatitis B)
Cardiotonic effects
This broad spectrum of activity has cemented the 2-pyridinone scaffold as a hot topic in medicinal chemistry research, leading to a growing number of FDA-approved drugs that feature this core structure. google.com
Historical Overview of Research on 2(1H)-Pyridinone and Substituted Pyridinones
Research into 2-pyridone and its derivatives dates back to before the 19th century. For much of its history, the study of 2-pyridinone was of significant academic interest due to its classic exhibition of tautomerism, existing in equilibrium between the lactam (pyridinone) and lactim (hydroxypyridine) forms. In both solid and solution phases, the lactam form is predominant.
In recent decades, research has intensified, driven by the discovery of potent biological activities in naturally occurring and synthetic pyridinones. This has led to the development of numerous synthetic methodologies to create diverse libraries of substituted pyridinones for drug screening. A notable milestone in the application of this class of compounds is the development and approval of Pirfenidone, a pyridinone derivative used for treating idiopathic pulmonary fibrosis. nih.govchemicalbook.com While structurally an isomer of the title compound (5-methyl- instead of 6-methyl-), the success of Pirfenidone has spurred significant interest in the broader class of substituted N-phenyl-pyridinones, highlighting the therapeutic potential embedded in this molecular framework. google.comnih.gov
Structural Attributes of 2(1H)-Pyridinone, 6-methyl-1-phenyl- and its Role as a Key Molecular Scaffold
The specific compound, 2(1H)-Pyridinone, 6-methyl-1-phenyl-, possesses distinct structural features that define its chemical identity and potential utility. Its fundamental properties are summarized in the table below.
| Identifier | Value |
|---|---|
| Chemical Name | 6-Methyl-1-phenylpyridin-2(1H)-one |
| CAS Number | 13179-27-6 pharmaffiliates.compharmaffiliates.com |
| Molecular Formula | C12H11NO pharmaffiliates.compharmaffiliates.com |
| Molecular Weight | 185.23 g/mol pharmaffiliates.compharmaffiliates.com |
The molecule consists of a planar pyridinone ring system. Attached to this core are two key substituents: a methyl group at the C6 position and a phenyl group at the N1 position. Due to steric hindrance between the ortho-hydrogens of the phenyl ring and the carbonyl oxygen/C6-methyl group of the pyridinone ring, the two rings are not coplanar. In the related compound Pirfenidone (the 5-methyl isomer), the phenyl and pyridone rings are inclined to each other by approximately 50.3 degrees, and a similar non-planar conformation is expected for the 6-methyl isomer. researchgate.net This three-dimensional arrangement is crucial for its interaction with other molecules.
While detailed crystallographic data for 2(1H)-Pyridinone, 6-methyl-1-phenyl- is not widely available in published literature, its structural analysis can be inferred from related compounds. The pyridinone ring provides a rigid core, and the N-phenyl and C-methyl groups offer sites for further functionalization or steric and electronic tuning.
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1-phenylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10-6-5-9-12(14)13(10)11-7-3-2-4-8-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFIVOJSTJQYEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC(=O)N1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436421 | |
| Record name | 2(1H)-Pyridinone, 6-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13179-27-6 | |
| Record name | 2(1H)-Pyridinone, 6-methyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Organic Reactions and Derivatization Strategies of 2 1h Pyridinone, 6 Methyl 1 Phenyl
Exploration of Electrophilic and Nucleophilic Reactivity on the Pyridinone System
The reactivity of the 2(1H)-pyridinone ring is a nuanced interplay of its electron-rich and electron-deficient centers. The presence of the electron-donating nitrogen atom and the electron-withdrawing carbonyl group, in conjunction with the phenyl and methyl substituents, influences the sites of electrophilic and nucleophilic attack.
Conversely, the C4 and C6 positions of the pyridinone ring are relatively electron-deficient due to the influence of the adjacent carbonyl group and the nitrogen atom. This renders them potential sites for nucleophilic attack , particularly in the context of conjugate addition reactions if the ring were to be appropriately activated. However, direct nucleophilic substitution on the pyridinone ring is generally difficult unless a good leaving group is present.
The carbonyl group itself is a primary site for nucleophilic attack, a characteristic feature of amides. However, the resonance stabilization from the nitrogen lone pair reduces the electrophilicity of the carbonyl carbon compared to that of a ketone.
Tautomeric Equilibria in 2(1H)-Pyridinones: A Focus on the Lactam-Lactim Interconversionwikipedia.orgnih.gov
A fundamental characteristic of 2(1H)-pyridinones is their existence in a tautomeric equilibrium between the lactam (amide) and lactim (enol) forms. For 2(1H)-Pyridinone, 6-methyl-1-phenyl-, this equilibrium is between the pyridin-2-one form and its 2-hydroxypyridine (B17775) tautomer. In the gas phase, the 2-hydroxypyridine form can be slightly more stable, but in condensed phases, the equilibrium generally favors the lactam form. nih.govwayne.edu

The position of the tautomeric equilibrium is sensitive to both electronic and steric effects of the substituents on the pyridinone ring.
Steric Effects: Steric hindrance can also play a role in determining the predominant tautomer. In the case of 6-methyl-1-phenyl-2(1H)-pyridinone, the presence of the phenyl group on the nitrogen atom does not impose significant steric strain in the planar lactam form.
The polarity of the solvent has a profound impact on the lactam-lactim equilibrium. Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar lactam tautomer. nih.gov The lactam form has a larger dipole moment than the lactim form, leading to stronger dipole-dipole interactions with polar solvent molecules. In protic solvents, the carbonyl oxygen and the N-H group of the lactam can act as hydrogen bond acceptors and donors, respectively, leading to significant stabilization. Conversely, in non-polar solvents, the less polar lactim tautomer may be present in higher concentrations. The equilibrium can also be influenced by the ability of the solvent to mediate the proton transfer required for the interconversion.
| Solvent Polarity | Predominant Tautomer | Rationale |
| High (e.g., water, methanol) | Lactam | Stronger dipole-dipole interactions and hydrogen bonding with the polar lactam form. |
| Low (e.g., hexane, chloroform) | Lactim (relative increase) | Reduced stabilization of the polar lactam form, allowing for a higher proportion of the less polar lactim tautomer. |
Supramolecular Assembly and Hydrogen Bonding Networks of Pyridinone Structuresnih.govmdpi.com
In the solid state, 2(1H)-pyridinone and its derivatives often form centrosymmetric dimers through strong N-H···O hydrogen bonds between the amide functionalities of two molecules. acs.org This robust hydrogen-bonding motif is a common feature in the crystal structures of many pyridinones. For 2(1H)-Pyridinone, 6-methyl-1-phenyl-, the presence of the N-phenyl group precludes the formation of the classic N-H···O hydrogen-bonded dimer.
Post-Synthetic Modifications and Functional Group Interconversions on the Pyridinone Skeleton (e.g., acylation, imine formation)
The 2(1H)-pyridinone scaffold can be subjected to various post-synthetic modifications to introduce new functional groups and create diverse derivatives.
Acylation: While the nitrogen atom in 2(1H)-Pyridinone, 6-methyl-1-phenyl- is already substituted, acylation can potentially occur at other positions. For instance, under Friedel-Crafts conditions, acylation could be directed to the electron-rich positions of the N-phenyl ring or, with appropriate activation, at the C3 or C5 positions of the pyridinone ring. Direct acylation of the pyridinone ring is challenging but can be achieved with highly reactive acylating agents.
Imine Formation: Imines, or Schiff bases, are typically formed through the condensation of a primary amine with an aldehyde or a ketone. masterorganicchemistry.comnih.gov The carbonyl group of 2(1H)-Pyridinone, 6-methyl-1-phenyl- is part of an amide and is therefore less reactive towards nucleophiles than a ketone. However, under forcing conditions or with appropriate catalysis, it might be possible to achieve condensation with highly reactive primary amines to form the corresponding imine derivative at the C2 position. A more common strategy for introducing an imine functionality involves the derivatization of other functional groups on the pyridinone ring. For example, if a formyl group were introduced at the C3 or C5 position, it could readily undergo condensation with a primary amine to form an imine.
Advanced Spectroscopic and Structural Characterization of 2 1h Pyridinone, 6 Methyl 1 Phenyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a fundamental technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent nuclei, primarily ¹H (protons) and ¹³C.
In a hypothetical ¹H NMR spectrum of 6-methyl-1-phenyl-2(1H)-pyridinone, distinct signals would be expected for the protons of the methyl group, the pyridinone ring, and the N-phenyl ring. The electron-withdrawing nature of the carbonyl group and the aromatic rings would significantly influence the chemical shifts.
Methyl Protons (-CH₃): The three protons of the methyl group at the C6 position would likely appear as a sharp singlet in the upfield region, estimated to be around δ 2.2–2.5 ppm.
Pyridinone Ring Protons: The pyridinone ring contains three vinyl protons (H3, H4, H5). H3 and H5 would be adjacent to the sp² carbon bearing H4, resulting in doublet of doublets or triplet-like splitting patterns. The proton at H5, being adjacent to the methyl-substituted carbon, would likely appear as a doublet. Their chemical shifts are expected in the vinylic region, typically between δ 6.0 and 7.5 ppm.
Phenyl Ring Protons: The five protons of the N-phenyl group would appear in the aromatic region (δ 7.0–7.6 ppm). Due to the electronic effects of the pyridinone ring, the ortho-, meta-, and para-protons may exhibit distinct chemical shifts, likely appearing as a complex multiplet.
Table 1: Predicted ¹H NMR Chemical Shifts for 2(1H)-Pyridinone, 6-methyl-1-phenyl-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -CH₃ (C6) | ~ 2.2 - 2.5 | Singlet (s) |
| H3 | ~ 6.2 - 6.5 | Doublet (d) |
| H4 | ~ 7.2 - 7.5 | Triplet (t) or dd |
| H5 | ~ 6.0 - 6.3 | Doublet (d) |
The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule.
Carbonyl Carbon (C2): The most downfield signal would belong to the carbonyl carbon (C=O) of the pyridinone ring, expected around δ 160–165 ppm.
Aromatic and Vinylic Carbons: The carbons of the phenyl and pyridinone rings would resonate in the δ 100–150 ppm range. The C6 carbon, attached to both the methyl group and nitrogen, would be significantly affected.
Methyl Carbon (-CH₃): The methyl carbon would give a signal in the most upfield region of the spectrum, likely around δ 18–25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2(1H)-Pyridinone, 6-methyl-1-phenyl-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (C6) | ~ 18 - 25 |
| C3 | ~ 115 - 125 |
| C4 | ~ 135 - 145 |
| C5 | ~ 105 - 115 |
| C6 | ~ 145 - 155 |
| C2 (C=O) | ~ 160 - 165 |
| Phenyl C (ipso) | ~ 140 - 145 |
To confirm the structure unambiguously, 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Correlations would be expected between H3-H4 and H4-H5 on the pyridinone ring, and among the ortho-, meta-, and para-protons of the phenyl ring, confirming their adjacencies.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the ¹³C signals for all C-H groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. Key correlations would include the methyl protons to C5 and C6, and the ortho-protons of the phenyl ring to the C2 and C6 carbons of the pyridinone ring, confirming the connectivity between the separate fragments of the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint and identifying its functional groups.
The IR spectrum of 6-methyl-1-phenyl-2(1H)-pyridinone would be dominated by a strong absorption band from the carbonyl group.
C=O Stretch: A strong, sharp absorption band is expected in the region of 1650–1680 cm⁻¹, characteristic of an α,β-unsaturated lactam (the pyridinone ring).
C=C and Aromatic Stretching: Multiple bands between 1450 cm⁻¹ and 1600 cm⁻¹ would correspond to the C=C stretching vibrations within both the pyridinone and phenyl rings.
C-H Stretching: Aromatic C-H stretching vibrations would appear as a group of weaker bands just above 3000 cm⁻¹ (typically 3030–3100 cm⁻¹). The aliphatic C-H stretching from the methyl group would be observed as sharper bands just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹).
Table 3: Predicted IR Absorption Bands for 2(1H)-Pyridinone, 6-methyl-1-phenyl-
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | ~ 3030 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | ~ 2850 - 2960 | Medium-Weak |
| C=O Stretch | ~ 1650 - 1680 | Strong |
| Aromatic/Vinylic C=C Stretch | ~ 1450 - 1600 | Medium-Strong |
| C-H Bending | ~ 1350 - 1450 | Medium |
The structure of 2(1H)-Pyridinone, 6-methyl-1-phenyl- has important implications for tautomerism and hydrogen bonding that distinguish it from its N-unsubstituted counterparts.
Tautomerism: The classic lactam-lactim tautomerism observed in 2-pyridone, where the proton can move from the nitrogen to the carbonyl oxygen to form 2-hydroxypyridine (B17775), is not possible for this compound. The presence of the immovable phenyl group on the nitrogen atom prevents this tautomeric equilibrium. Spectroscopically, this is confirmed by the presence of a strong C=O absorption in the IR spectrum and the absence of any O-H stretching band (typically a broad signal around 3200–3600 cm⁻¹).
Hydrogen Bonding: Unsubstituted 2-pyridones are known to form strong hydrogen-bonded dimers in the solid state and in non-polar solvents, which involves the N-H group of one molecule and the C=O group of another. Since 6-methyl-1-phenyl-2(1H)-pyridinone lacks an N-H proton, it cannot act as a hydrogen bond donor . Therefore, it cannot form the characteristic hydrogen-bonded dimers seen in its parent compounds. The primary spectroscopic evidence for this is the complete absence of any N-H stretching vibration band in the IR spectrum (typically found around 3100-3400 cm⁻¹).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. For 2(1H)-Pyridinone, 6-methyl-1-phenyl-, the chemical formula is C₁₂H₁₁NO, giving it an exact mass of approximately 185.08 g/mol . massbank.jp
In an electron ionization (EI) mass spectrum, the molecule is expected to exhibit a prominent molecular ion peak (M⁺) at m/z 185, indicative of its stability. The fragmentation pattern can be predicted based on the analysis of related 2-pyridone structures and its isomer, Pirfenidone. massbank.jprsc.org The primary fragmentation pathways likely involve cleavages at the bonds connecting the substituent groups to the pyridinone ring.
Key expected fragments include:
Loss of the phenyl group: Cleavage of the N-C(phenyl) bond would result in a fragment corresponding to the 6-methyl-2(1H)-pyridinone cation.
Loss of the methyl group: A peak corresponding to [M-15]⁺ could arise from the loss of a methyl radical (•CH₃).
Phenyl Cation: A significant peak at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), is highly probable due to the stability of this species.
Pyridinone Ring Fragmentation: Subsequent fragmentation of the pyridinone ring itself could lead to the loss of carbon monoxide (CO), a common fragmentation pathway for cyclic ketones and lactams, resulting in a fragment at [M-28]⁺. rsc.org
The fragmentation of the isomer 5-methyl-1-phenyl-2(1H)-Pyridone shows a strong precursor ion at m/z 186.0913 [M+H]⁺, confirming the molecular weight. massbank.jpmassbank.eu Its fragmentation pattern provides a reliable model for the expected behavior of the 6-methyl isomer.
Table 1: Predicted Mass Spectrometry Fragmentation for 2(1H)-Pyridinone, 6-methyl-1-phenyl-
| m/z Value (Predicted) | Identity of Fragment |
|---|---|
| 185 | [C₁₂H₁₁NO]⁺ (Molecular Ion, M⁺) |
| 170 | [M - CH₃]⁺ |
| 157 | [M - CO]⁺ |
| 108 | [M - C₆H₅]⁺ |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and details of crystal packing. Although a crystal structure for 2(1H)-Pyridinone, 6-methyl-1-phenyl- has not been publicly reported, the crystal structure of its isomer, 5-methyl-1-phenyl-1H-pyridin-2-one (Pirfenidone), offers profound insights into the expected solid-state conformation. nih.govresearchgate.net
The molecule is not planar; the phenyl and pyridinone rings are twisted relative to each other. In Pirfenidone, this dihedral angle is 50.30 (11)°. nih.govresearchgate.net A similar non-planar conformation is expected for the 6-methyl isomer due to steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the pyridinone ring.
Based on the structure of Pirfenidone, the bond lengths within the pyridinone ring are expected to show partial double-bond character, consistent with a conjugated system. The C=O bond will be a distinct double bond, while the C-N and C-C bonds within the ring will have lengths intermediate between typical single and double bonds. The N-C(phenyl) bond length would be indicative of a single bond with some delocalization effects. The bond angles within the six-membered pyridinone ring would be approximately 120°, consistent with sp² hybridization, though with some distortion due to the presence of the heteroatoms.
Table 2: Expected Intramolecular Geometry based on the Crystal Structure of 5-methyl-1-phenyl-1H-pyridin-2-one
| Parameter | Atom(s) Involved | Expected Value (Å or °) |
|---|---|---|
| Bond Length | C=O | ~1.24 Å |
| N1-C(phenyl) | ~1.44 Å | |
| C-C (pyridinone ring) | ~1.36 - 1.44 Å | |
| C-N (pyridinone ring) | ~1.36 - 1.39 Å | |
| Bond Angle | C-N-C (pyridinone ring) | ~122° |
| N-C=O | ~117° |
| Dihedral Angle | Phenyl Ring vs. Pyridinone Ring | ~50 - 65° |
Data derived from the published crystal structure of its isomer, Pirfenidone. nih.gov
The crystal packing is determined by the way molecules arrange themselves in the unit cell, stabilized by various intermolecular forces. For pyridinone derivatives, hydrogen bonding and π-π stacking are often significant. journal-vniispk.ru However, in N-substituted pyridinones like the target compound, the traditional N-H···O hydrogen bonding that forms dimers or chains in unsubstituted pyridinones is absent. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The absorption maxima (λ_max) provide information about the electronic structure and extent of conjugation in a molecule.
The parent compound, 2(1H)-Pyridinone, exhibits absorption maxima in aqueous solution at approximately 228 nm and 298 nm. nist.gov These absorptions are attributed to π→π* electronic transitions within the conjugated diene-one system of the pyridinone ring. libretexts.org
For 2(1H)-Pyridinone, 6-methyl-1-phenyl-, the presence of the 1-phenyl and 6-methyl substituents is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands.
1-Phenyl Group: The phenyl ring extends the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This extension of conjugation will significantly shift the π→π* transitions to longer wavelengths.
6-Methyl Group: The methyl group is an electron-donating group which, through hyperconjugation, can also cause a slight bathochromic shift.
Therefore, the λ_max values for 2(1H)-Pyridinone, 6-methyl-1-phenyl- are predicted to be higher than those of the unsubstituted 2(1H)-Pyridinone, likely appearing above 300 nm. The spectrum would be characterized by intense π→π* transitions, reflecting the extended aromatic system. researchgate.net
Combined Spectroscopic and Diffraction Techniques for Comprehensive Structural Insights
A comprehensive understanding of the structure of 2(1H)-Pyridinone, 6-methyl-1-phenyl- is best achieved by combining data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle.
Mass Spectrometry (MS) would confirm the molecular formula (C₁₂H₁₁NO) and molecular weight (185.22 g/mol ), while its fragmentation pattern would verify the connectivity of the 6-methyl and 1-phenyl groups to the pyridinone core.
X-ray Crystallography , as demonstrated through the analysis of its isomer, would provide the definitive solid-state 3D structure. nih.gov It would precisely define the non-planar relationship between the two rings and detail the specific intermolecular forces, such as C-H···O bonds, that dictate the crystal packing. researchgate.net
UV-Vis Spectroscopy would characterize the electronic properties of the molecule, confirming the extended π-conjugated system created by the phenyl substituent and its influence on the electronic transition energies compared to simpler pyridinones. nist.gov
Together, these techniques would offer a complete picture: MS confirms the mass and basic framework, UV-Vis probes the electronic nature of the conjugated system, and X-ray crystallography provides a precise, three-dimensional map of the atoms in the solid state. This integrated approach is fundamental to modern chemical characterization.
Theoretical and Computational Chemistry Investigations of 2 1h Pyridinone, 6 Methyl 1 Phenyl
Quantum Chemical Calculations: Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine molecular properties.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules. A typical DFT study of 2(1H)-Pyridinone, 6-methyl-1-phenyl- would involve optimizing the molecular geometry to find the lowest energy structure. From this, properties such as total energy, bond lengths, bond angles, dihedral angles, and Mulliken atomic charges would be calculated. Different functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) would be employed to ensure the accuracy of the results. researchgate.net However, specific studies providing these calculated parameters for 2(1H)-Pyridinone, 6-methyl-1-phenyl- were not found.
Semi-Empirical Methods (e.g., AM1, PM3) for Large System Analysis
Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Model 3), are derived from Hartree-Fock theory but use empirical parameters to simplify calculations, making them significantly faster than DFT or ab initio methods. uni-muenchen.degaussian.com This speed allows for the analysis of larger molecular systems or for performing preliminary calculations. scielo.br These methods are often used to calculate properties like heats of formation. researchgate.net A study of 2(1H)-Pyridinone, 6-methyl-1-phenyl- using these methods would provide insights into its thermodynamic properties, but no such specific computational results have been published.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. For 2(1H)-Pyridinone, 6-methyl-1-phenyl-, a key aspect would be the rotation around the N-C bond connecting the pyridinone and phenyl rings. A potential energy surface (PES) would be generated by systematically changing the dihedral angle of this bond and calculating the energy at each step. This would reveal the most stable conformer(s) (energy minima) and the energy barriers for rotation (transition states). mdpi.com Such a detailed conformational analysis for the target molecule has not been located in the searched scientific literature.
Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.org The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. nih.gov From these energies, various reactivity descriptors like chemical potential, hardness, and electrophilicity index can be calculated. A computational study would provide visualizations of the HOMO and LUMO electron density distributions, indicating likely sites for electrophilic and nucleophilic attack. While FMO analysis has been performed on many pyridone derivatives, specific values and orbital plots for 2(1H)-Pyridinone, 6-methyl-1-phenyl- are not available. researchgate.netresearchgate.net
Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict spectroscopic parameters. For 2(1H)-Pyridinone, 6-methyl-1-phenyl-, vibrational frequencies can be calculated using DFT methods, which, after scaling, can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.netresearchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. science.gov These calculated shifts are valuable for confirming molecular structure and assigning experimental spectra. nih.govresearchgate.net Despite the utility of these simulations, specific studies reporting the calculated vibrational frequencies or NMR chemical shifts for 2(1H)-Pyridinone, 6-methyl-1-phenyl- could not be found.
Reaction Mechanism Elucidation and Transition State Modeling
The most significant reaction mechanism studied computationally for the 2-pyridone system is tautomerization—the interconversion between the 2-pyridone (lactam) form and its 2-hydroxypyridine (B17775) (lactim) tautomer. Theoretical modeling has been crucial in understanding the pathways and energetic barriers of this process.
Two primary mechanisms have been investigated:
Intramolecular Proton Transfer: Early computational studies modeled a direct 1,3-proton shift from nitrogen to oxygen within a single molecule. This mechanism involves a highly strained, three-membered ring transition state. Calculations consistently show this pathway to have a very high activation energy barrier, with estimates ranging from 125 kJ/mol to over 200 kJ/mol. wikipedia.org This high barrier is due to the process being a geometrically forbidden 1,3-suprafacial transition state, making the direct unimolecular tautomerization energetically unfavorable. wikipedia.org
Intermolecular Proton Transfer: A more favorable, lower-energy pathway involves the formation of a hydrogen-bonded dimer. wikipedia.org In this mechanism, two 2-pyridone molecules associate, and a concerted double proton transfer occurs through the hydrogen bonds. Transition state modeling of this self-catalytic path reveals a significantly lower activation barrier. For the parent 2-pyridone/2-hydroxypyridine system, the average barrier height for this intermolecular mixed dimer interconversion was calculated to be around 30.844 kJ/mol. mdpi.comnih.govresearchgate.net Computational studies have also explored the role of solvent molecules, such as water, in mediating the proton transfer via a "proton relay," which also provides a lower energy pathway compared to the direct intramolecular shift. researchgate.net
The presence of the 1-phenyl and 6-methyl substituents on the title compound is not expected to fundamentally change the preference for an intermolecular over a high-barrier intramolecular mechanism, although they may influence the thermodynamics and kinetics of dimer formation.
Table 1: Calculated Activation Energies for 2-Pyridone Tautomerization Mechanisms
| Mechanism | Computational Method | Calculated Activation Energy (kJ/mol) | Reference |
| Intramolecular 1,3-Proton Shift | Theoretical Methods (General) | 125 - 210 | wikipedia.org |
| Intramolecular 1,3-Proton Shift | Semi-empirical (CNDO/2) | 296 | nih.gov |
| Intramolecular 1,3-Proton Shift | Hartree-Fock (HF)/3-21G | 206 | nih.gov |
| Intermolecular (Dimer) | DFT/CCSD | ~30.8 | mdpi.comnih.govresearchgate.net |
Solvation Effects and Molecular Dynamics Simulations
The tautomeric equilibrium of the 2-pyridone scaffold is highly sensitive to the chemical environment, a phenomenon extensively explored through computational solvation models. wikipedia.orgresearchgate.net Theoretical calculations predict that the 2-pyridone (lactam) form has a significantly larger dipole moment than the 2-hydroxypyridine (lactim) form. Consequently, polar solvents preferentially stabilize the more polar 2-pyridone tautomer, shifting the equilibrium in its favor. wikipedia.orgnih.gov Conversely, in non-polar solvents, the 2-hydroxypyridine form is favored. wikipedia.org For example, in water, the equilibrium constant strongly favors 2-pyridone, whereas in cyclohexane, the two tautomers coexist in comparable amounts. nih.gov
Molecular dynamics (MD) simulations are employed to provide a more dynamic and explicit model of solvation. researchgate.netunimi.it These simulations model the explicit interactions between the solute (e.g., 2(1H)-Pyridinone, 6-methyl-1-phenyl-) and a large number of individual solvent molecules over time. MD studies allow for the detailed analysis of the solvent structure around the molecule, identifying key interactions like hydrogen bonding and steric hindrance that influence the tautomeric preference. researchgate.net For instance, simulations have been used to characterize the solvation shells of pyridone isomers in water, revealing how localized charges enhance hydrogen bonding. researchgate.net MD simulations are also critical for validating the stability of ligand-protein complexes obtained from molecular docking, ensuring that the predicted binding pose is maintained in a dynamic, solvated environment. nih.govbiointerfaceresearch.com
Ligand-Target Interaction Modeling (e.g., Molecular Docking) to Understand Binding Modes and Specificity
The 2-pyridone scaffold is recognized as a "privileged structure" in medicinal chemistry and has been the subject of numerous molecular docking studies to understand its potential as a therapeutic agent. nih.govnih.gov These computational studies model the interaction of pyridinone-containing ligands with the active sites of biological targets like kinases and proteases. nih.govnih.gov
A study on N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives, which are structurally analogous to the title compound, used molecular docking to investigate their interactions with Fibroblast growth factor 1 (FGF1), a target in cancer therapy. researchgate.net The results indicated that the derivatives had a good affinity for the active pocket, suggesting their potential as inhibitors. researchgate.net
Common binding modes for 2-pyridone derivatives involve the core heterocycle acting as a key pharmacophore. The amide group can serve as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). nih.gov Docking studies of pyridinone inhibitors in kinases frequently show hydrogen bond formation with hinge region residues, such as lysine (B10760008). nih.govnih.gov For 2(1H)-Pyridinone, 6-methyl-1-phenyl-, the computational model would predict:
Hydrogen Bonding: The carbonyl oxygen at the C2 position would act as a primary hydrogen bond acceptor.
Hydrophobic Interactions: The 1-phenyl group and the 6-methyl group would likely engage in hydrophobic and van der Waals interactions within the binding pocket, contributing to binding affinity and specificity. acs.org The phenyl group, in particular, could form favorable π-stacking or CH-π interactions with aromatic residues in a protein target.
Molecular docking and subsequent MD simulations are essential tools for rational drug design, helping to predict binding affinities and guide the synthesis of more potent and selective inhibitors. nih.govbiointerfaceresearch.com
Theoretical Modeling of Tautomeric Equilibrium and Energetics
The relative stability of the 2-pyridone and 2-hydroxypyridine tautomers has been a classic subject for high-level ab initio and Density Functional Theory (DFT) calculations. wayne.edunih.gov In the gas phase, the energy difference between the two forms is exceptionally small, making it a challenging test for the accuracy of computational methods. mdpi.comnih.gov
Different theoretical approaches have yielded slightly different results, with the predicted favored tautomer sometimes varying with the level of theory and basis set used.
High-level ab initio calculations combining geometry optimization, polarization functions, correlation energy (estimated by second-order Møller-Plesset perturbation theory), and zero-point vibrational energy correction concluded that the 2-pyridone form is more stable than 2-hydroxypyridine by a mere 0.3 kcal/mol (approx. 1.25 kJ/mol). wayne.edu
Studies using DFT methods have shown varied outcomes. For example, the M062X and CCSD methods predicted a preference for 2-hydroxypyridine by 5–9 kJ/mol, while the B3LYP functional favored 2-pyridone by 1–3 kJ/mol. mdpi.comnih.govresearchgate.net
These computational findings are in general agreement with experimental gas-phase measurements, which also indicate a very small energy difference between the tautomers. mdpi.comwayne.edu The presence of substituents can modulate this delicate balance. nih.govrsc.org For 2(1H)-Pyridinone, 6-methyl-1-phenyl-, the electronic effects of the methyl (electron-donating) and phenyl groups would slightly alter the relative energies of the tautomers compared to the unsubstituted parent compound.
Table 2: Calculated Relative Energy of 2-Pyridone vs. 2-Hydroxypyridine in the Gas Phase
| Computational Method | Basis Set | Favored Tautomer | Energy Difference (kJ/mol) | Reference |
| Ab initio (MP2, ZPE corr.) | Multiple | 2-Pyridone | 1.25 (0.3 kcal/mol) | wayne.edu |
| CCSD | 6-311++G | 2-Hydroxypyridine | 5 - 9 | mdpi.comnih.gov |
| M062X | 6-311++G | 2-Hydroxypyridine | 5 - 9 | mdpi.comnih.gov |
| B3LYP | 6-311++G | 2-Pyridone | 1 - 3 | mdpi.comnih.gov |
| CAM-B3LYP / ωB97XD | 6-311++G / aug-cc-pvdz | Mixed Results | - | mdpi.comnih.gov |
Note: A positive energy difference indicates 2-pyridone is less stable than 2-hydroxypyridine, while a negative value indicates it is more stable.
Research Applications of 2 1h Pyridinone, 6 Methyl 1 Phenyl and Its Derivatives in Chemical Biology and Materials Science
Pyridinone Scaffolds as Building Blocks in Multistep Organic Synthesis
The 2(1H)-pyridinone ring system is a valuable precursor in the synthesis of a wide array of more complex molecules, including bioactive natural products and pharmaceuticals. nih.govresearchgate.net Derivatives of 3,4-dihydro-2(1H)-pyridone, for instance, are extensively utilized as starting materials for the construction of molecules with significant biological activities. nih.gov These pyridone structures can be synthesized through various methods, including multicomponent reactions, which allow for the efficient generation of molecular diversity. researchgate.net
The synthesis of 4-((3,5-dimethylphenyl)thio)-5-ethyl-6-methyl-2(1H)-pyridinone, for example, involves multi-step organic synthesis pathways that include condensation and sulfuration reactions. ontosight.ai The characterization of such compounds is typically achieved using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structure and purity. ontosight.ai The adaptability of the pyridinone core makes it a foundational element for creating libraries of compounds for screening in drug discovery and for the development of new materials. nih.gov
Coordination Chemistry of Pyridinone Ligands with Transition Metals
The field of coordination chemistry investigates the formation and properties of coordination compounds, which consist of a central metal atom or ion bonded to one or more ligands. libretexts.org Transition metals are particularly prone to forming these complexes due to their partially filled d orbitals. libretexts.org Pyridinone derivatives, with their nitrogen and oxygen atoms, can act as effective ligands, donating lone pairs of electrons to form coordinate covalent bonds with metal centers. ucj.org.ua
The geometry of the resulting coordination complexes, which can be tetrahedral, square planar, or octahedral, is determined by the coordination number of the central metal ion and the nature of the ligands. libretexts.org While specific studies on the coordination of 2(1H)-Pyridinone, 6-methyl-1-phenyl- with transition metals are not extensively detailed in the provided context, the general principles of coordination chemistry with similar heterocyclic ligands suggest its potential to form a variety of stable complexes. rsc.orgwordpress.com The study of such complexes is crucial for understanding their potential applications in catalysis, materials science, and as therapeutic agents.
Analytical Research Method Development and Validation for Pyridinone Compounds (e.g., impurity profiling of Pirfenidone Impurity 3)
The development of robust analytical methods is critical for the quality control of pharmaceutical substances. For pyridinone-based drugs like Pirfenidone, which is chemically 5-methyl-1-phenyl-2-(1H)-pyridone, precise and accurate methods are required to quantify the active pharmaceutical ingredient (API) and its impurities. scirp.orgnih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for this purpose. scirp.orgoaji.netresearchgate.net
Several RP-HPLC methods have been developed and validated for the simultaneous estimation of Pirfenidone and its related impurities. scirp.orgresearchgate.net These methods are validated according to the International Conference on Harmonization (ICH) guidelines, ensuring specificity, precision, linearity, accuracy, and robustness. nih.govresearchgate.net For instance, one method utilizes a Zorbax RX-C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile, with detection at 220 nm. scirp.orgresearchgate.net The linearity for Pirfenidone in one validated HPLC method was found to be in the range of 0.2-5.0 μg/ml. nih.gov Another impurity, 2-hydroxy-5-methylpyridine, showed a linearity range of 0.017 to 0.380 μg/mL. scirp.org
UV spectrophotometry is another analytical technique employed for the determination of Pirfenidone, with measurements typically performed around 311-317 nm. nih.govijcrt.org These analytical methods are essential for ensuring the purity and safety of pyridinone-based pharmaceuticals by accurately profiling and quantifying any potential impurities, such as Pirfenidone Impurity 3.
Structure-Activity Relationship (SAR) Studies of Pyridinone Derivatives for Biological Target Modulation
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. researchgate.netnih.govnih.gov For 2(1H)-pyridinone derivatives, SAR studies have been instrumental in identifying key structural features required for their interaction with various biological targets. frontiersin.orgontosight.ai These studies involve systematic modifications of the pyridinone scaffold and evaluating the resulting changes in activity, which can guide the design of more potent and selective compounds. nih.gov
For example, SAR analysis of certain pyridin-2(1H)-one derivatives as urease inhibitors has suggested that the presence of electron-releasing groups is important for their biological activity. researchgate.net The diverse pharmacological properties of pyridinone derivatives, including anti-inflammatory, antibacterial, and antifungal effects, are a direct result of the specific substituents on the pyridinone core. nih.govontosight.ai
Inhibition of Key Enzymes
A significant area of research for pyridinone derivatives is their role as enzyme inhibitors. frontiersin.orgontosight.aiuni-wuerzburg.denih.gov By targeting specific enzymes involved in disease pathways, these compounds can exert therapeutic effects. The versatility of the pyridinone scaffold allows for its adaptation to fit the active sites of various enzymes. nih.gov
C-Jun N-terminal kinases (JNKs) are a family of protein kinases that are activated by stress stimuli and are implicated in various pathological processes, including inflammation and neurodegenerative diseases. nih.govmdpi.com Consequently, the inhibition of JNKs is a promising therapeutic strategy. mdpi.com Pyridinone and related heterocyclic scaffolds have been explored for the development of JNK inhibitors. nih.govacs.org
A novel series of 2-aminopyridopyrimidinone-based JNK inhibitors has been discovered and developed. nih.govnih.gov Through systematic SAR optimization, several potent and selective JNK inhibitors with high oral bioavailability were identified. nih.govnih.gov For instance, one inhibitor from this series demonstrated a potent JNK3 inhibition with an IC50 of 15 nM and high selectivity against other kinases like p38. nih.govnih.gov Docking studies have shown that active compounds can form hydrogen bonding interactions with key amino acid residues in the JNK3 active site, such as Asn152, Gln155, and Met149. nih.gov
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various cellular processes. uni-wuerzburg.denih.gov Inhibitors of PDE3, in particular, have been developed as cardiotonic agents for the treatment of congestive heart failure. uni-wuerzburg.de
Several 2-pyridone derivatives have been synthesized and evaluated for their PDE3 inhibitory activity. uni-wuerzburg.de These compounds are structurally analogous to the known cardiotonic drugs amrinone (B1666026) and milrinone. uni-wuerzburg.de In one study, out of twenty-six synthesized 2-pyridone derivatives, fourteen were found to be active, with five identified as lead compounds with excellent PDE3 inhibitory activity. uni-wuerzburg.de The development of novel PDE inhibitors is an active area of research for various therapeutic applications, including neuroprotection and repair. mdpi.comnih.govnih.govsemanticscholar.org
Data Tables
Table 1: Analytical Method Parameters for Pirfenidone
| Parameter | HPLC Method 1 scirp.org | HPLC Method 2 nih.gov | UV Spectrophotometry nih.gov |
|---|---|---|---|
| Column | Zorbax RX-C18 | Zorbax Eclipse plus C18 | Not Applicable |
| Mobile Phase | 0.02 M KH2PO4 buffer (pH 2.5) and Acetonitrile (65:35 v/v) | Acetonitrile:Water (35:65 v/v) | Methanol |
| Flow Rate | 1.0 mL/min | 0.7 mL/min | Not Applicable |
| Detection Wavelength | 220 nm | Not Specified | 317 nm |
| Linearity Range | 0.047 to 0.382 μg/mL | 0.2-5.0 μg/mL | 3-25 μg/mL |
| Retention Time | 10.608 min | Not Specified | Not Applicable |
Table 2: JNK Inhibition by Pyridopyrimidinone Derivatives
| Compound | JNK1 IC50 (nM) nih.gov | JNK2 IC50 (nM) nih.gov | JNK3 IC50 (nM) nih.gov | p38 IC50 (μM) nih.gov |
|---|---|---|---|---|
| Lead Compound 1 | 18 | 18 | 58 | > 10 |
| Inhibitor 13 | 21 | Not Specified | 15 | > 10 |
Modulation of Protein-Protein Interactions (e.g., WDR5-MLL1)
The interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1) is essential for the catalytic activity of the MLL1 methyltransferase complex, which is responsible for histone H3 lysine (B10760008) 4 (H3K4) methylation. nih.govnih.gov Dysregulation of this complex is implicated in certain types of leukemia. Disrupting the WDR5-MLL1 protein-protein interaction (PPI) with small molecules is therefore a promising therapeutic strategy. nih.govresearchgate.net
WDR5 binds to a conserved arginine-containing motif within MLL1, known as the WDR5-interacting (WIN) motif. nih.gov This binding occurs in the same pocket that WDR5 uses to recognize histone H3. nih.gov Research has focused on developing small-molecule peptidomimetics that can antagonize this interaction. While the specific involvement of 2(1H)-Pyridinone, 6-methyl-1-phenyl- derivatives is not explicitly detailed in the provided search results, the general principles of designing small molecules to inhibit such PPIs are well-established. These inhibitors compromise the catalytic activity of the MLL complex, demonstrating the potential for therapeutic intervention. nih.gov
Antimicrobial Activity Investigations (Antibacterial, Antiviral, Antifungal Mechanisms)
Pyridinone-containing compounds exhibit a broad spectrum of antimicrobial activities. nih.govfrontiersin.org Their derivatives have been evaluated against various bacterial, viral, and fungal strains.
Antibacterial Activity: Newly synthesized pyridinone derivatives have shown weak to good in vitro antibacterial activity against various bacterial strains. johnshopkins.edu Some derivatives have been identified as promising agents, particularly against E. coli, P. aerogenosia, and Klebsiella pneumonia. researchgate.net Molecular docking studies suggest that these compounds may act as antibacterial agents by inhibiting enzymes like Topoisomerase IV. johnshopkins.edu
Antiviral Activity: Beyond HIV-1, pyridinone derivatives have been investigated for activity against other viruses. For example, 5-(2-hydroxy-4-methoxybenzoyl)-1-phenylpyridin-2(1H)-one was identified as a modest inhibitor of the Hepatitis B Virus (HBV). nih.gov Preliminary SAR studies showed that N-aryl derivatives generally exhibited better anti-HBV activity than N-alkyl derivatives. nih.gov
Antifungal Activity: While specific studies on the antifungal mechanisms of 2(1H)-Pyridinone, 6-methyl-1-phenyl- were not prominent in the search results, the broader class of pyridazinone derivatives has been screened for such properties. For instance, certain synthesized pyridazinone derivatives have shown good antifungal activity. biomedpharmajournal.org
| Compound Class | Activity Type | Target Organism/Mechanism | Reference |
| Pyridinone derivatives | Antibacterial | B. subtilis, P. vulgaris (via Topoisomerase IV inhibition) | johnshopkins.edu |
| 5-(2-hydroxy-4-methoxybenzoyl)-1-phenylpyridin-2(1H)-one | Antiviral | Hepatitis B Virus (HBV) | nih.gov |
| Pyridazinone derivatives | Antifungal | Not specified | biomedpharmajournal.org |
Anti-inflammatory and Antioxidant Properties at a Molecular Level
The pyridinone and structurally related pyridazinone scaffolds are foundational for developing novel anti-inflammatory agents. researchgate.net Their mechanism of action often involves the inhibition of key inflammatory mediators and pathways. sarpublication.com
Many pyridazinone derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting COX-2. researchgate.net Beyond COX inhibition, these compounds can modulate other inflammatory signaling pathways. For example, some derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in monocytic cells. researchgate.net This inhibition prevents the production of pro-inflammatory cytokines like interleukin 6 (IL-6), further verifying their anti-inflammatory properties at a molecular level. researchgate.net While the anti-inflammatory activity of some related compounds like phenidone (B1221376) is linked to antioxidant properties, this is not always the primary mechanism for newer derivatives, where lipophilicity may play a more significant role in their in vivo activity. nih.gov
Exploration of Receptor Agonist/Antagonist Properties (e.g., CB2 receptors)
The 2(1H)-pyridinone scaffold, including derivatives of 6-methyl-1-phenyl-2(1H)-pyridinone, has emerged as a significant structure in the exploration of therapeutic agents targeting various biological receptors. A notable area of investigation has been the development of ligands for cannabinoid receptors, particularly the cannabinoid receptor type 2 (CB2R). Activation of CB2R is associated with analgesic and anti-inflammatory effects, making it an attractive target for drug discovery without the psychoactive side effects linked to the cannabinoid receptor type 1 (CB1R).
Research has demonstrated that the 2-pyridone ring serves as a suitable framework for the design of CB2R agonists. A series of N-aryl-2-pyridone-3-carboxamide derivatives have been synthesized and evaluated for their ability to act as CB2R agonists. In these studies, different cycloalkanes were attached to the N-aryl pyridone via an amide linkage, leading to compounds with notable CB2R agonist activity. This activity was quantified by measuring intracellular cyclic AMP (cAMP) levels.
One of the most promising compounds from this research, a derivative featuring an adamantyl group, exhibited significant potency. Molecular docking studies have provided insights into the binding of these pyridone-based compounds to the CB2R. The binding pose is consistent with that of other known structurally different CB2R agonists, suggesting that the pyridone substituents can effectively occupy the orthosteric pocket of the receptor to induce an agonist response. These findings underscore the potential of the 2-pyridone scaffold as a starting point for the development of novel compounds for treating pain and inflammation.
Table 1: CB2R Agonist Activity of a Selected N-Aryl-2-Pyridone-3-Carboxamide Derivative
| Compound | Description | Potency (EC50) |
| Adamantyl-substituted derivative | A promising N-aryl-2-pyridone-3-carboxamide derivative | 112 nM |
Investigation of Pyridinone Structures in Dye Chemistry and Functional Materials
The structural features of 2(1H)-pyridinone and its derivatives make them valuable components in the fields of dye chemistry and the development of functional materials. The pyridone ring, with its capacity for substitution at various positions, allows for the fine-tuning of electronic and photophysical properties.
In dye chemistry, pyridone derivatives are extensively used as precursors for the synthesis of azo dyes. mdpi.comnih.gov These dyes are a significant class of colorants known for their bright hues and good fastness properties. researchgate.net The synthesis typically involves the coupling of a diazotized amine with a pyridone derivative, which acts as the coupling component. nih.gov This reaction leads to the formation of pyridone azo dyes, which have found applications as disperse dyes for coloring hydrophobic fibers like polyester (B1180765). mdpi.com The versatility of the pyridone structure allows for the creation of a wide spectrum of colors and shades. mdpi.com For instance, various substituted pyridones have been used to synthesize acid dyes that, when complexed with metals like iron (II) and copper (II), produce a range of colors from yellow and greenish-yellow to dark grey and brown on nylon fabrics. samipubco.com
In the realm of functional materials, pyridone derivatives have been investigated for their potential in optoelectronic applications. Specifically, they have been incorporated into materials for organic light-emitting diodes (OLEDs). Donor-acceptor materials based on a 2-pyridone acceptor coupled to different donor moieties through a phenyl linker have been synthesized and shown to exhibit thermally activated delayed fluorescence (TADF). This property is crucial for enhancing the efficiency of OLEDs. One such derivative, containing a 9,9-dimethyl-9,10-dihydroacridine (B1200822) donor, demonstrated good performance in a sky-blue OLED. Furthermore, these pyridone-based materials can form exciplexes with other organic molecules, leading to white light emission in OLEDs. Quantum-chemical calculations have supported the potential for these compounds to exhibit TADF via a hot exciton (B1674681) pathway.
Table 2: Applications of Pyridinone Derivatives in Dyes and Functional Materials
| Application Area | Type of Pyridinone Derivative | Function/Property | Example of Use |
| Dye Chemistry | Azo Pyridone Dyes | Colorant | Disperse dyes for polyester fabrics mdpi.comnih.gov |
| Dye Chemistry | Metal-complexed Acid Dyes | Colorant | Dyeing of nylon fabrics samipubco.com |
| Functional Materials | Donor-Acceptor Pyridones | Thermally Activated Delayed Fluorescence (TADF) | Emissive layer in Organic Light-Emitting Diodes (OLEDs) |
Future Perspectives and Emerging Avenues in 2 1h Pyridinone, 6 Methyl 1 Phenyl Research
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of pyridinone derivatives has traditionally relied on established condensation reactions. frontiersin.orgnih.gov However, the future of organic synthesis is increasingly geared towards sustainability, efficiency, and atom economy. For 2(1H)-Pyridinone, 6-methyl-1-phenyl-, research is expected to move beyond conventional methods towards greener and more innovative strategies.
Future methodologies will likely focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. One promising approach is the one-pot synthesis directly from simple precursors, such as the L-proline catalyzed reaction of dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine, which is noted for being efficient and eco-friendly. nih.gov Another avenue involves tandem one-pot conversions, which have proven to be operationally convenient and highly efficient for creating the 2-pyridinone structure. nih.gov
Further advancements are anticipated in the realm of C-H activation, which would allow for the direct functionalization of the pyridinone core, bypassing the need for pre-functionalized starting materials and thus shortening synthetic routes. Flow chemistry is another emerging technique that offers precise control over reaction parameters, improved safety, and scalability, making it an ideal platform for the sustainable production of 2(1H)-Pyridinone, 6-methyl-1-phenyl- and its derivatives.
| Methodology | Description | Potential Advantages for Pyridinone Synthesis |
|---|---|---|
| One-Pot Synthesis | Multiple reaction steps are carried out in a single reactor without isolating intermediates. | Increased efficiency, reduced solvent waste, and operational simplicity. nih.gov |
| Catalytic C-H Activation | Direct functionalization of carbon-hydrogen bonds, avoiding pre-functionalization steps. | Improved atom economy, shorter synthetic routes, and access to novel derivatives. |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch. | Enhanced safety, scalability, precise process control, and potential for automation. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Rapid reaction times, increased yields, and improved purity of products. |
Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
Standard characterization of pyridinone derivatives relies on techniques like NMR, FT-IR, and mass spectrometry. mdpi.com While essential, these methods typically provide static, bulk-level information. The future lies in advanced techniques that can offer dynamic, real-time analysis at the molecular and cellular levels.
Single-molecule spectroscopy (SMS) is a powerful tool that can unveil the hidden dynamics and properties of molecules with high selectivity and sensitivity. nih.gov Applying SMS to 2(1H)-Pyridinone, 6-methyl-1-phenyl- could provide unprecedented insights into its interactions with biological targets. Real-time in situ spectroscopy, such as monitoring photoluminescence during crystallization, can offer a deeper understanding of the material properties and formation dynamics of pyridinone-based compounds. acs.org
Furthermore, advanced imaging techniques are crucial for visualizing the compound's behavior in a biological context. Hyperspectral imaging, for instance, could be used to map the distribution of 2(1H)-Pyridinone, 6-methyl-1-phenyl- within cells and tissues without the need for fluorescent labels, based on its unique spectral signature. This would enable real-time tracking of its localization and interaction with subcellular structures, providing a direct link between its chemical properties and biological function.
| Technique | Application in Pyridinone Research | Type of Information Gained |
|---|---|---|
| Single-Molecule Spectroscopy (SMS) | Studying the binding kinetics and conformational changes of a single pyridinone molecule with its target. | Dynamic molecular interactions, binding affinities, and reaction mechanisms at the single-molecule level. nih.gov |
| In-Situ Photoluminescence Spectroscopy | Real-time monitoring of the synthesis or crystallization process of pyridinone derivatives. | Insights into crystal growth, phase transitions, and material purity. acs.org |
| Hyperspectral Imaging | Label-free imaging of the compound's distribution in biological samples. | Subcellular localization, tissue distribution, and pharmacokinetic analysis in real-time. |
| Raman Spectroscopy | Vibrational analysis to identify the compound and its metabolites within cells. | Chemical structure identification, monitoring metabolic transformations, and studying drug-target interactions. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process by reducing timelines and costs. researchgate.netijirt.org These computational tools can analyze vast datasets to identify patterns, predict properties, and design novel molecules with desired characteristics. nih.govpremierscience.com For 2(1H)-Pyridinone, 6-methyl-1-phenyl-, AI and ML offer powerful avenues for future development.
Machine learning algorithms can be employed to build Quantitative Structure-Activity Relationship (QSAR) models. By training on a dataset of existing pyridinone derivatives and their biological activities, these models can predict the potency of new, unsynthesized analogs of 2(1H)-Pyridinone, 6-methyl-1-phenyl-, thereby prioritizing the most promising candidates for synthesis. nih.gov
Moreover, generative AI models can be used for de novo drug design, creating entirely new molecular structures based on the pyridinone scaffold that are optimized for specific targets and possess favorable drug-like properties. nih.gov AI can also predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, allowing researchers to filter out compounds with poor pharmacokinetic properties early in the discovery pipeline, significantly increasing the chances of success. researchgate.net
Discovery of Undiscovered Biological Targets and Elucidation of Novel Mechanisms of Action for Pyridinone Derivatives
The pyridinone scaffold is known to interact with a variety of biological targets, including kinases, reverse transcriptase, and histone deacetylase (HDAC). nih.gov However, the full biological potential of 2(1H)-Pyridinone, 6-methyl-1-phenyl- and its derivatives is likely yet to be realized. Future research will focus on identifying novel biological targets and mechanisms of action.
Target identification can be accelerated through chemoproteomics and computational approaches. By using derivatives of 2(1H)-Pyridinone, 6-methyl-1-phenyl- as chemical probes, researchers can "fish" for binding partners in cell lysates, identifying previously unknown protein targets. Computational methods, such as molecular docking and simulations, can screen the compound against large libraries of protein structures to predict potential interactions, which can then be validated experimentally.
Elucidating the mechanism of action is equally critical. For instance, a pyrazolo[4,3-c]pyridin-4(5H)-one derivative was found to exert its anti-proliferative effects in prostate cancer by inducing autophagy and inhibiting the mTOR/p70S6K pathway. researchgate.net Similar in-depth mechanistic studies for 2(1H)-Pyridinone, 6-methyl-1-phenyl- could reveal complex signaling pathways and polypharmacological effects, where the compound interacts with multiple targets to produce a therapeutic effect. This understanding can open up new therapeutic applications for previously unconsidered diseases.
Rational Design of Highly Selective and Potent Pyridinone-Based Chemical Probes
Chemical probes are indispensable tools for dissecting biological pathways and validating drug targets. A high-quality probe must be potent, selective, and cell-permeable. frontiersin.org The 2(1H)-Pyridinone, 6-methyl-1-phenyl- scaffold represents a promising starting point for the rational design of such probes.
Future research will involve structure-based design, where high-resolution structural information of a target protein is used to guide the modification of the pyridinone scaffold. This allows for the precise optimization of interactions to enhance binding affinity and selectivity. For example, a pyridinone derivative was successfully developed into a potent and selective chemical probe for studying the interaction between WDR5 and MLL1, which is relevant to acute myeloid leukemias. frontiersin.org
To create versatile chemical probes, the 2(1H)-Pyridinone, 6-methyl-1-phenyl- core can be functionalized with various tags. These can include fluorescent dyes for imaging, biotin (B1667282) for affinity purification, or photo-crosslinkers to covalently label target proteins upon UV irradiation. The development of such multi-functional probes will enable a more sophisticated interrogation of biological systems and accelerate the validation of new drug targets for pyridinone-based therapeutics.
Q & A
Q. What are the standard synthetic routes for preparing 6-methyl-1-phenyl-2(1H)-pyridinone, and what factors influence reaction efficiency?
The most common method involves one-pot multicomponent reactions , leveraging catalysts like Lewis acids (e.g., ZnCl₂) or organocatalysts to condense aldehydes, urea/thiourea, and β-keto esters . Reaction efficiency is influenced by:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization.
- Temperature : Elevated temperatures (80–120°C) accelerate ring closure but may reduce regioselectivity.
- Catalyst choice : Protic acids (e.g., HCl) improve yields in dihydropyrimidinone derivatives, while metal catalysts (e.g., Fe³⁺) enhance regioseontrol for trifluoromethyl-substituted analogs .
Q. What spectroscopic and analytical methods are recommended for characterizing 6-methyl-1-phenyl-2(1H)-pyridinone derivatives?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., phenyl vs. methyl group positions) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weights and fragmentation pathways.
- X-ray crystallography : Critical for resolving ambiguities in regiochemistry, as demonstrated in fluorophenyl-substituted analogs .
Q. What are the primary safety considerations when handling 6-methyl-1-phenyl-2(1H)-pyridinone intermediates?
- Reactive intermediates : Use inert atmospheres (N₂/Ar) for moisture-sensitive steps (e.g., trifluoromethyl group incorporation) .
- Toxic byproducts : Monitor for halogenated waste (e.g., Cl⁻ from chlorinated solvents) and employ fume hoods .
- Personal protective equipment (PPE) : Gloves and goggles are mandatory due to potential irritancy of pyridinone derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of 6-methyl-1-phenyl-2(1H)-pyridinone derivatives?
Contradictions often arise from structural isomerism or impurity profiles . Mitigation strategies include:
- Comparative bioassays : Test synthesized batches against reference standards (e.g., commercially available pyridazinones with confirmed activity) .
- Purity validation : Use HPLC with photodiode array detectors to rule out byproduct interference .
- Stereochemical analysis : Circular dichroism (CD) or chiral chromatography to assess enantiomer-specific effects .
Q. What strategies optimize regioselectivity in the synthesis of polyfluoroalkyl-substituted 2(1H)-pyridinones?
- Directing groups : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to steer electrophilic substitution to the 6-methyl site .
- Metal-mediated coupling : Pd-catalyzed cross-coupling for late-stage trifluoromethylation minimizes side reactions .
- Computational modeling : Density functional theory (DFT) predicts transition-state energies to guide solvent/catalyst selection .
Q. How can computational tools predict the reactivity of 6-methyl-1-phenyl-2(1H)-pyridinone in drug discovery?
- Molecular docking : Screen against protein targets (e.g., kinases) to identify binding modes influenced by the phenyl and methyl substituents .
- ADMET profiling : Use QSAR models to estimate pharmacokinetic properties (e.g., logP for blood-brain barrier penetration) .
- Reactivity descriptors : Fukui indices identify nucleophilic/electrophilic sites for functionalization .
Methodological Tables
Table 1. Key Synthetic Parameters for 2(1H)-Pyridinone Derivatives
| Parameter | Optimal Condition | Impact on Yield/Selectivity | Reference |
|---|---|---|---|
| Catalyst | ZnCl₂ (5 mol%) | Enhances cyclization efficiency | |
| Solvent | DMF | Polar aprotic; stabilizes intermediates | |
| Temperature | 100°C | Balances reaction rate and selectivity |
Table 2. Common Contradictions in Biological Activity Studies
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
